Oxymetazoline
Overview
Description
Synthesis Analysis
The synthesis of oxymetazoline, including isotopically labeled versions like [2H4]oxymetazoline and [14C]oxymetazoline, illustrates the compound's synthetic accessibility. Brugger et al. (2010) describe an efficient synthesis route, with the [2H4] variant synthesized from [2H4]ethylene diamine in one step with a 40% yield, and the [14C] version from potassium [14C]cyanide in two steps with an overall 67% yield (Brugger, Borges, Ren, & McNamara, 2010).
Molecular Structure Analysis
Oxymetazoline's molecular structure is characterized by its ability to interact with α-adrenergic receptors due to its imidazoline ring, which is essential for its vasoconstrictive properties. The molecular structure facilitates interactions with specific biological targets, influencing its synthesis and degradation pathways. For example, its metabolic bioactivation to reactive metabolites has been evidenced through the identification of various metabolites, indicating a complex interplay of structural elements with metabolic enzymes (Mahajan et al., 2011).
Chemical Reactions and Properties
Oxymetazoline undergoes specific chemical reactions, reflecting its reactive nature. Leader, Halket, and Finch (2004) identified oxidation degradants of oxymetazoline, isolating oxymetazoline N-oxide and hydroxyamine, which highlights the compound's susceptibility to oxidative degradation (Leader, Halket, & Finch, 2004). This aspect is crucial for understanding its stability and storage conditions.
Physical Properties Analysis
The physical properties of oxymetazoline, such as solubility, melting point, and stability, are integral to its handling and formulation. While specific studies focused on these properties were not identified in this search, these attributes can be inferred from its synthesis and degradation pathways, which suggest moderate stability under standard conditions.
Chemical Properties Analysis
Oxymetazoline's chemical properties, including its reactivity, functional groups, and interaction with various substrates, play a pivotal role in its applications in chemical synthesis and analysis. For instance, the electrochemical behavior of oxymetazoline on modified electrodes indicates its potential for detailed analytical applications, showcasing its diverse chemical utility (Munir et al., 2019).
Scientific Research Applications
Nasal Decongestant and Mucosal Blood Flow : Oxymetazoline is a derivative of imidazoline and is widely used as a nasal decongestant. It reduces nasal mucosal blood flow, which can be beneficial in the treatment of upper airways infections (Bende & Löth, 1986).
Rosacea Treatment : Oxymetazoline has been evaluated for safety, tolerability, and efficacy as an adjunctive treatment with energy-based therapy for patients with moderate to severe facial erythema associated with rosacea (Tanghetti et al., 2020).
Microvascular Effects with Pulsed Dye Laser : The combination of oxymetazoline and pulsed dye laser (PDL) has been studied for its microvascular effects. Oxymetazoline is approved by the FDA for treating persistent facial erythema in rosacea (Kelly et al., 2019).
Dose-Response Study in Infectious Rhinitis : Oxymetazoline has been used as a decongestant for over 25 years. A significant dose-response relationship was found when the decongestant effect was measured objectively and subjectively in patients with acute infectious rhinitis (Åkerlund et al., 1989).
Cardiac Arrest Case Study : An incident where oxymetazoline nasal spray induced severe hypertension leading to sinus arrest in a pediatric patient highlights the need for caution in dosing and consideration of pretreatment with an anticholinergic (Thrush, 1995).
Electrochemical Detection Method : A novel method for the sensitive and reproducible detection of oxymetazoline using Titania nanoparticles and carbon nanotubes has been developed (Munir et al., 2019).
Hemodynamic and Pharmacokinetic Analysis in Children : The hemodynamic effects and systemic absorption of topically applied oxymetazoline were assessed in children undergoing various nasal procedures (Cartabuke et al., 2019).
Non-ST-Elevation Myocardial Infarction Case : A case of a woman developing chest pain and elevation of cardiac biomarkers after using oxymetazoline highlights potential cardiovascular risks (Rajpal et al., 2014).
Effects on Tracheal Smooth Muscle : Research indicates that high concentrations of oxymetazoline might antagonize cholinergic receptors of the trachea, suggesting dose-dependent effects on tracheal contraction or relaxation (Wang & Wu, 2008).
Systemic Side Effects : A study on rats showed significant histopathological changes due to oxymetazoline, suggesting potential damage to end organs with long-term use (Dokuyucu et al., 2015).
Effect on Acute Sinusitis : Oxymetazoline nose drops were found to interfere with normal defense mechanisms during bacterially induced sinusitis in rabbits, suggesting a potential negative effect on local tissue defense in sinus infections (Bende et al., 1996).
Olfactory and Trigeminal Function in Acute Rhinitis : A study investigating the effects of oxymetazoline on olfactory function during the common cold found no major positive or negative effects on intranasal chemosensory function (Hummel et al., 1998).
Uterine and Fetal Doppler Flow Changes : A study on pregnant women found no significant acute changes in maternal and fetal circulations after a single dose of intranasal oxymetazoline (Rayburn et al., 1990).
Comparison with Brimonidine in Rosacea : A review comparing oxymetazoline and brimonidine for treating persistent facial erythema of rosacea found both to be effective, with mild and localized adverse effects (Okwundu et al., 2019).
Risk of Pediatric Poisoning : A study demonstrated that inverting the container of oxymetazoline nasal decongestant increases the volume delivered significantly, posing a risk for severe pediatric poisoning (Nordt et al., 2016).
Eyelid Elevation in Acquired Blepharoptosis : Oxymetazoline 0.1% showed rapid and sustained upper eyelid elevation in adults with acquired blepharoptosis, offering a non-surgical treatment option (Bacharach et al., 2021).
Ototoxicity in Animal Model : A study on chinchillas found no ototoxicity from a one-time application of oxymetazoline, suggesting its safety for ear use (Daniel et al., 2012).
Fecal Incontinence in Spinal Cord Injury : Oxymetazoline gel showed a clear clinical benefit and favorable safety and tolerability profile as a treatment for fecal incontinence in patients with spinal cord injury (Barak et al., 2019).
Profile in Erythema of Rosacea : Oxymetazoline 1% cream was effective and well-tolerated in patients with persistent erythema of rosacea, with a low incidence of application-site reactions and rebound erythema (McKeage & Lyseng-Williamson, 2018).
Treatment of Acute Maxillary Sinusitis : A study on the efficacy of oxymetazoline administered with a nasal bellows container in combination with oral phenoxymethyl-penicillin for acute maxillary sinusitis found no significant differences in healing rates compared to a placebo (Wiklund et al., 1994).
Safety And Hazards
Oxymetazoline may cause serious side effects such as ongoing or worsening symptoms, severe burning or stinging in the nose after using the nasal spray, chest pain, fast or uneven heart rate, severe headache, buzzing in the ears, anxiety, confusion, or feeling short of breath . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
Oxymetazoline is used in the pediatric population for a variety of conditions in the operating room setting . Given its vasoconstrictive properties, it can have cardiovascular adverse effects when systemically absorbed . There have been several reports of cardiac and respiratory complications related to the use of oxymetazoline in the pediatric population . Further studies are needed to understand the systemic absorption and effects in children in both nonsurgical and surgical nasal use of oxymetazoline .
properties
IUPAC Name |
6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWIFABBXFUGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040691 | |
Record name | Oxymetazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxymetazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
ODORLESS; WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER; SOL IN ALC, Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/, Insoluble in diethyl ether, chloroform, and benzene, 5.15e-02 g/L | |
Record name | OXYMETAZOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxymetazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq-protein-coupled receptors that promote vascular smooth muscle contraction by increasing intracellular calcium levels in response to ligand activation. Rosacea is a condition characterized by transient and persistent facial erythema. By stimulating α1A-adrenoceptors and causing vasoconstriction, oxymetazoline is believed to diminish the symptoms of erythema. In blepharoptosis, it is hypothesized that oxymetazoline works by stimulating α-adrenergic receptors on the Müller muscle that elevates the upper eyelid, causing muscle contraction. Oxymetazoline is used in combination with tetracaine for local anesthesia in dentistry. Such combination use adds beneficial effects: the vasoconstrictor counteracts the local anesthetic agent's vasodilatory action, thereby constricting dilated arterioles and reducing blood flow to the application area. Oxymetazoline relieves nasal congestion by vasoconstricting the respiratory microvasculature, in both resistance and capacitance blood vessels on the human nasal mucosa, leading to decreased nasal mucosal blood flow, edema, and airflow resistance., The mechanism of action of oxymetazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates a-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Intranasal application of oxymetazoline results in constriction of dilated arterioles and reduction in nasal blood flow and congestion. In addition, obstructed eustachian ostia may be opened. Nasal ventilation and aeration are improved temporarily; however, rebound vasodilation and congestion usually occur to some degree. Following topical application of oxymetazoline hydrochloride ophthalmic solution, conjunctival congestion is temporarily relieved, but overuse of the drug may produce rebound hyperemia. | |
Record name | Oxymetazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00935 | |
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Record name | OXYMETAZOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Oxymetazoline | |
Color/Form |
Crystals from benzene | |
CAS RN |
1491-59-4 | |
Record name | Oxymetazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1491-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxymetazoline [INN:BAN] | |
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Record name | Oxymetazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00935 | |
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Record name | Oxymetazoline | |
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Record name | Oxymetazoline | |
Source | European Chemicals Agency (ECHA) | |
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Record name | OXYMETAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLN5B44ZY | |
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Record name | OXYMETAZOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxymetazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181-183 °C, 182 °C | |
Record name | Oxymetazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXYMETAZOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxymetazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.